1-(4-Isopropoxyphenyl)propan-2-one
Overview
Description
1-(4-Isopropoxyphenyl)propan-2-one is an organic compound with the empirical formula C12H16O2. It is a ketone derivative, characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of 4-isopropoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the desired ketone. Another method includes the Friedel-Crafts acylation of 4-isopropoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-(4-Isopropoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
1-(4-Isopropoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(4-Ethoxyphenyl)propan-2-one: Contains an ethoxy group instead of an isopropoxy group.
1-(4-Butoxyphenyl)propan-2-one: Features a butoxy group in place of the isopropoxy group
These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and reactivity. The presence of the isopropoxy group in this compound imparts unique characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)14-12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMPUJYWIFQALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358846 | |
Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84023-37-0 | |
Record name | 1-(4-isopropoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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